molecular formula C5H7N3O2 B065535 5-Methyl-1,3-oxazole-4-carbohydrazide CAS No. 170959-36-1

5-Methyl-1,3-oxazole-4-carbohydrazide

Cat. No. B065535
M. Wt: 141.13 g/mol
InChI Key: LORNCPMVORWVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 5-Methyl-1,3-oxazole-4-carbohydrazide is characterized by a five-membered heterocyclic moiety . The 1H,15N coupling constants in the azoles, especially the rather large 2JHN values, which are in the range of 13–15 Hz, are widely accepted in the structure assignments and are even considered as diagnostic for this class of compounds .

Scientific Research Applications

Antibacterial and Antifungal Agents

Scientific Field:

Medicinal Chemistry and Drug Discovery

Summary:

5-Methyl-1,3-oxazole-4-carbohydrazide (MM3) has been investigated for its antibacterial and antifungal properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various bacterial and fungal strains. These studies aim to identify potential candidates for new antimicrobial drugs.

Experimental Procedures:

    Synthesis

    • MM3 can be synthesized through a metal-free route. For example, 5-phenylisoxazole-3-carbohydrazide can be prepared by reacting isoxazole 101 with hydrazine hydrate in refluxing methanolic conditions .

    Biological Screening

    • The synthesized compounds are screened for antibacterial activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Aspergillus flavus .

Results:

Immunosuppressive Action

Scientific Field:

Immunology and Cell Biology

Summary:

In a model of Jurkat cells, MM3 demonstrated strong increases in the expression of caspases, Fas, and NF-κB1. These findings suggest that MM3 may have a proapoptotic action, contributing to its immunosuppressive effects.

Experimental Procedures:

Results:

  • MM3 induces apoptosis-related protein expression, potentially affecting immune functions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNCPMVORWVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3-oxazole-4-carbohydrazide

CAS RN

170959-36-1
Record name 5-Methyl-1,3-oxazole-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.